molecular formula C12H15BrO3 B8644248 Methyl (2-tert-butyl-4-bromophenyl) carbonate

Methyl (2-tert-butyl-4-bromophenyl) carbonate

Cat. No. B8644248
M. Wt: 287.15 g/mol
InChI Key: IHQRXYXNWJKVLX-UHFFFAOYSA-N
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Patent
US08101767B2

Procedure details

Methyl (2-tert-butyl-4-bromophenyl) carbonate (470 g, 1.67 mol) was dissolved in conc. H2SO4 (1000 ml) at 0° C. KNO3 (253 g, 2.5 mol) was added in portions over 90 min. The reaction mixture was stirred at 0° C. for 2 h and poured into ice-water (20 L). The resulting precipitate was collected via filtration and washed with water thoroughly, dried and recrystallized from ether to give methyl (2-tert-butyl-4-bromo-5-nitrophenyl) carbonate (332 g, 60% over 3 steps).
Quantity
470 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
253 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:16])([O:4][C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:6]=1[C:12]([CH3:15])([CH3:14])[CH3:13])[O:2][CH3:3].[N+:17]([O-])([O-:19])=[O:18].[K+]>OS(O)(=O)=O>[C:1](=[O:16])([O:4][C:5]1[CH:10]=[C:9]([N+:17]([O-:19])=[O:18])[C:8]([Br:11])=[CH:7][C:6]=1[C:12]([CH3:13])([CH3:15])[CH3:14])[O:2][CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
470 g
Type
reactant
Smiles
C(OC)(OC1=C(C=C(C=C1)Br)C(C)(C)C)=O
Name
Quantity
1000 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
KNO3
Quantity
253 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
ice water
Quantity
20 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected via filtration
WASH
Type
WASH
Details
washed with water thoroughly
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(OC)(OC1=C(C=C(C(=C1)[N+](=O)[O-])Br)C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 332 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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